N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide
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Overview
Description
N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide, also known as NAPH, is a chemical compound with potential applications in the field of medicinal chemistry. This compound has gained significant attention due to its potential as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide is not fully understood. However, several studies have suggested that N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide exerts its therapeutic effects by modulating various signaling pathways. N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. Additionally, N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide has been reported to exhibit several biochemical and physiological effects. N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. Additionally, N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide has been reported to increase the expression of glucose transporter 4 (GLUT4), which plays a crucial role in glucose uptake and metabolism.
Advantages and Limitations for Lab Experiments
N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide has several advantages and limitations for lab experiments. One of the advantages of N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide is its high yield in the synthesis process. Additionally, N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide is stable under standard laboratory conditions. However, one of the limitations of N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
Several future directions for the research on N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide can be explored. One potential future direction is the development of N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies can be conducted to investigate the potential of N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide as a therapeutic agent for the treatment of various diseases. Furthermore, the mechanism of action of N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide can be further elucidated to understand its therapeutic effects better.
Conclusion:
In conclusion, N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide, or N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide, is a chemical compound with potential applications in medicinal chemistry. N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. The synthesis of N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide involves the reaction of 2-phenylacetohydrazide with 4-[(naphthalen-1-yl)methoxy]benzaldehyde. N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide exerts its therapeutic effects by modulating various signaling pathways. N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide has several advantages and limitations for lab experiments, and several future directions for research on N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide can be explored.
Synthesis Methods
The synthesis of N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide involves the reaction of 2-phenylacetohydrazide with 4-[(naphthalen-1-yl)methoxy]benzaldehyde in the presence of a suitable solvent and catalyst. The reaction produces N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide as a yellow solid with a high yield.
Scientific Research Applications
N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported the potential of N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide has been reported to possess anti-inflammatory and anti-diabetic properties.
properties
IUPAC Name |
N-[(Z)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-24-15-7-13(8-16(9-15)25-2)18(23)21-20-10-12-3-5-14(6-4-12)26-11-17(19)22/h3-10H,11H2,1-2H3,(H2,19,22)(H,21,23)/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYGYVHFOOUCGV-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N/N=C\C2=CC=C(C=C2)OCC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-3,5-dimethoxybenzamide |
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